4-((3-(diethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one
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Overview
Description
4-((3-(diethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with a nitro group, a phenyl group, and a diethylamino propylamino side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(diethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the nitro group and the phenyl group. The final step involves the attachment of the diethylamino propylamino side chain. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography, and quality control measures to verify the chemical structure and composition.
Chemical Reactions Analysis
Types of Reactions
4-((3-(diethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The diethylamino propylamino side chain can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized quinoline compounds.
Scientific Research Applications
4-((3-(diethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-((3-(diethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives with different substituents, such as:
- 4-aminoquinoline
- 4-nitroquinoline
- 4-phenylquinoline
Uniqueness
What sets 4-((3-(diethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the diethylamino propylamino side chain, in particular, enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[3-(diethylamino)propylamino]-3-nitro-1-phenylquinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-3-24(4-2)16-10-15-23-20-18-13-8-9-14-19(18)25(17-11-6-5-7-12-17)22(27)21(20)26(28)29/h5-9,11-14,23H,3-4,10,15-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSFIXXXHXWVTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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